molecular formula C10H9BrS B1626228 5-Bromo-2-ethyl-1-benzothiophene CAS No. 360044-66-2

5-Bromo-2-ethyl-1-benzothiophene

Cat. No.: B1626228
CAS No.: 360044-66-2
M. Wt: 241.15 g/mol
InChI Key: MZUYWVIIKVDXOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene motifs can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives have been studied extensively. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .

Scientific Research Applications

  • Antitumor Activity : 5-Bromo-2-ethyl-1-benzothiophene derivatives have shown significant antitumor properties. For example, one study found that a compound containing this structure demonstrated high antitumor activity but with considerable toxicity. An analogue of this compound, however, showed greater antitumor action combined with acceptable toxicity, highlighting its potential in cancer treatment (Hellmann, Marshall, & Stayt, 1967).

  • Analytical Reagents for Metal Ions : Derivatives of this compound have been used as analytical reagents for detecting metal ions like copper. A study compared the properties of various thiophenealdehyde derivatives, including one with a 5-bromo substituent, for their effectiveness in spectrophotometrically determining traces of copper (Odashima, Anzai, & Ishii, 1976).

  • Photochemical Synthesis Applications : This compound is also used in photochemical synthesis. For example, irradiation of 5-bromo-thiophene-2-carbaldehyde leads to the formation of phenyl derivatives, demonstrating its utility in organic synthesis and potentially in pharmaceutical applications (Antonioletti et al., 1986).

  • Pharmacological Applications : In medicinal chemistry, this compound derivatives have been synthesized for evaluation against various cancer cell lines. For instance, a study synthesized a series of compounds for testing against breast cancer cell lines, indicating their significance in drug discovery (Shi et al., 1996).

  • Synthesis of Benzothiophene Derivatives : The compound has been utilized in novel synthesis methods for benzothiophene derivatives. A study detailed approaches to synthesizing these derivatives, which are valuable in various chemical industries (Gabriele et al., 2011).

  • Desulfurization in Petroleum Fuels : In chemical engineering, derivatives of this compound are studied for their role in the extractive desulfurization of petroleum fuels, an essential process in refining petroleum (Varma, Ramalingam, & Banerjee, 2011).

Safety and Hazards

The safety data sheet for a related compound, “5-Bromobenzothiophene-2-carbonyl chloride”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research of benzothiophene derivatives involve the development of novel and green methods for such functional benzothiophene derivatives . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .

Properties

IUPAC Name

5-bromo-2-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrS/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYWVIIKVDXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469141
Record name 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360044-66-2
Record name 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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